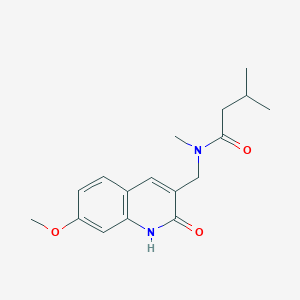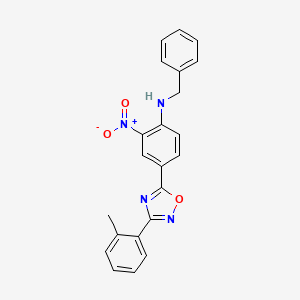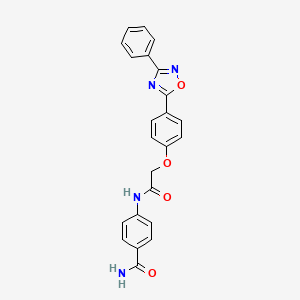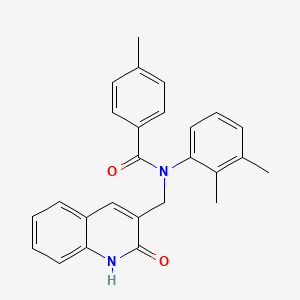
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and microbial infections. The compound has been shown to inhibit the activity of COX-2, NF-kB, and MAPK, among others.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit microbial growth. The compound has also been shown to have antioxidant properties, and to improve the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide is its broad spectrum of activity against various diseases. The compound has also been shown to have low toxicity, making it a promising candidate for further development. However, one of the limitations of the compound is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide. One direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability. Further studies are also needed to investigate the compound's potential use in combination therapy and its effects on different cell types and disease models.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide is a compound that has shown promising results in the treatment of various diseases. Its broad spectrum of activity, low toxicity, and potential for further development make it a promising candidate for future research. However, further studies are needed to optimize its pharmacokinetic properties and investigate its potential use in combination therapy.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide involves the reaction of 2,3-dimethylaniline and 2-hydroxy-3-formylquinoline in the presence of a catalyst and solvent. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, resulting in the formation of the final product.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested in vitro and in vivo, and has shown promising results in the treatment of various diseases.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-11-13-20(14-12-17)26(30)28(24-10-6-7-18(2)19(24)3)16-22-15-21-8-4-5-9-23(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHFCSREAYDRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

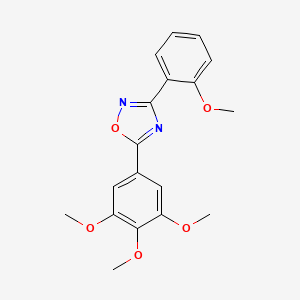


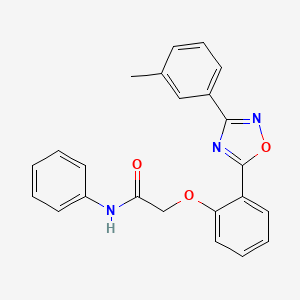
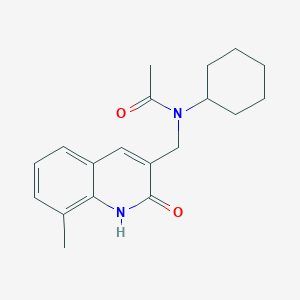
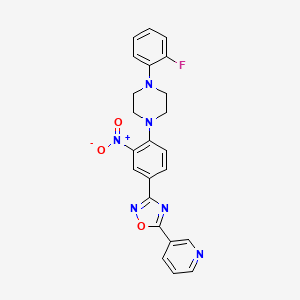
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7717532.png)
![3-(2,5-dimethoxyphenyl)-N-(3-acetamidophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717534.png)
